molecular formula C21H13FN2O4S B3677821 (5E)-1-(4-FLUOROPHENYL)-5-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE

(5E)-1-(4-FLUOROPHENYL)-5-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B3677821
M. Wt: 408.4 g/mol
InChI Key: ZBLWNZWJBHBAQV-SFQUDFHCSA-N
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Description

(5E)-1-(4-Fluorophenyl)-5-{[5-(Phenylsulfanyl)furan-2-yl]methylidene}-1,3-diazine-2,4,6-trione: is a complex organic compound featuring a fluorophenyl group, a phenylsulfanyl furan moiety, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-Fluorophenyl)-5-{[5-(Phenylsulfanyl)furan-2-yl]methylidene}-1,3-diazine-2,4,6-trione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Furan Ring: Starting with a phenylsulfanyl-substituted furan precursor.

    Introduction of the Fluorophenyl Group: Using a fluorinated benzene derivative.

    Formation of the Diazine Trione Core: Through cyclization reactions involving appropriate trione precursors.

Reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, with catalysts like palladium on carbon or copper iodide to facilitate coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but scaled up to accommodate larger quantities. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-Fluorophenyl)-5-{[5-(Phenylsulfanyl)furan-2-yl]methylidene}-1,3-diazine-2,4,6-trione: undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(5E)-1-(4-Fluorophenyl)-5-{[5-(Phenylsulfanyl)furan-2-yl]methylidene}-1,3-diazine-2,4,6-trione: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl and phenylsulfanyl groups may enhance binding affinity and specificity, while the diazinane trione core could participate in hydrogen bonding or electrostatic interactions. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The combination of a fluorophenyl group, phenylsulfanyl furan moiety, and diazinane trione core makes this compound unique.
  • Its specific structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(5E)-1-(4-fluorophenyl)-5-[(5-phenylsulfanylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FN2O4S/c22-13-6-8-14(9-7-13)24-20(26)17(19(25)23-21(24)27)12-15-10-11-18(28-15)29-16-4-2-1-3-5-16/h1-12H,(H,23,25,27)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLWNZWJBHBAQV-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(O2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SC2=CC=C(O2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-1-(4-FLUOROPHENYL)-5-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 2
Reactant of Route 2
(5E)-1-(4-FLUOROPHENYL)-5-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 3
(5E)-1-(4-FLUOROPHENYL)-5-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 4
Reactant of Route 4
(5E)-1-(4-FLUOROPHENYL)-5-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 5
Reactant of Route 5
(5E)-1-(4-FLUOROPHENYL)-5-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 6
Reactant of Route 6
(5E)-1-(4-FLUOROPHENYL)-5-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE

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